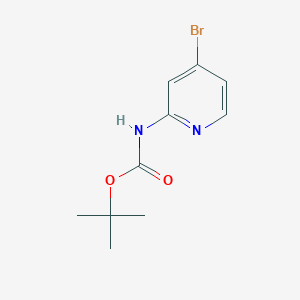

tert-Butyl (4-bromopyridin-2-yl)carbamate

Übersicht

Beschreibung

tert-Butyl (4-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Vorbereitungsmethoden

The synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate typically involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate. The reaction is carried out in water for 16 hours. After the reaction, the mixture is poured onto aqueous sodium bicarbonate and extracted into ethyl acetate. The combined ethyl acetate phases are dried and reduced in vacuo, and the final product is obtained after chromatography .

Analyse Chemischer Reaktionen

tert-Butyl (4-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under appropriate conditions.

Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

tert-Butyl (4-bromopyridin-2-yl)carbamate serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its structure allows for modifications that enhance biological activity, making it a valuable building block in drug development.

Notable Studies :

- Synthesis of Novel Compounds : Research has demonstrated its utility in synthesizing derivatives that exhibit potent biological activities, such as inhibitors targeting specific enzymes involved in disease pathways .

Organic Synthesis

The compound is widely used as an intermediate in the synthesis of complex organic molecules. Its reactive functional groups facilitate various chemical reactions, enabling the creation of diverse derivatives.

Synthesis Routes :

Several synthetic routes have been documented, including:

- Reaction with 4-bromopyridine-2-carboxylic acid.

- Coupling with amines to form carbamate derivatives .

Agricultural Chemistry

In agricultural applications, this compound is explored for its potential as a pesticide. The compound's ability to inhibit acetylcholinesterase suggests it could act as a neurotoxin to pests, enhancing pest control strategies while minimizing environmental impact .

Data Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Intermediate for synthesizing pharmaceutical agents targeting various diseases. |

| Organic Synthesis | Used to create complex organic compounds due to its reactive nature. |

| Agricultural Chemistry | Potential use as a pesticide through inhibition of key enzymes in pests. |

| Analytical Chemistry | Acts as a reagent for detecting and quantifying compounds in complex mixtures for quality control purposes. |

Case Study 1: Drug Development

A study highlighted the synthesis of a new class of ATP synthase inhibitors based on this compound derivatives. These compounds showed promising efficacy against drug-resistant strains of Mycobacterium tuberculosis, showcasing the compound's potential in addressing global health crises .

Case Study 2: Agricultural Application

Research into the use of this compound as an agrochemical revealed its effectiveness in formulations aimed at pest control, demonstrating reduced environmental toxicity compared to traditional pesticides .

Wirkmechanismus

The mechanism of action of tert-Butyl (4-bromopyridin-2-yl)carbamate involves its interaction with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecules .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl (4-bromopyridin-2-yl)carbamate can be compared with similar compounds such as:

- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate

- tert-Butyl (4-bromobutyl)carbamate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the bromopyridine and carbamate groups in this compound makes it particularly useful in certain synthetic and research applications .

Biologische Aktivität

Chemical Structure and Properties

tert-Butyl (4-bromopyridin-2-yl)carbamate is an organic compound with the molecular formula C₁₀H₁₃BrN₂O₂ and a molecular weight of approximately 273.13 g/mol. It features a tert-butyl group attached to a carbamate moiety, which is further linked to a 4-bromopyridine ring. The presence of the bromine atom and the pyridine structure contributes to its unique chemical properties, making it of interest in various fields, including medicinal chemistry and organic synthesis .

Biological Activity

Potential Mechanisms of Action

The biological activity of this compound primarily stems from its structural components, suggesting potential interactions with biological targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic residues in the active sites of enzymes, potentially leading to inhibition of enzyme activity. Additionally, the pyridine ring may engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | May inhibit various enzymes through covalent bonding with nucleophilic residues. |

| Receptor Interaction | Potential to interact with specific receptors due to structural features. |

| Cytotoxic Activity | Preliminary studies suggest possible cytotoxic effects against certain cell lines. |

Study on Immortalized Rat Hepatic Stellate Cells

In a study evaluating synthesized compounds related to this compound, researchers assessed its effects on immortalized rat hepatic stellate cells (HSC-T6). The findings indicated that modifications to the compound could enhance biological activity, suggesting its potential utility in developing therapeutic agents targeting liver fibrosis .

Synthesis and Structure-Activity Relationship

Research has explored the synthesis of various derivatives of pyridine-based compounds, including this compound. The structure-activity relationship (SAR) studies revealed that specific modifications at the 4-position significantly influenced inhibitory activity against specific targets, highlighting the importance of structural integrity for biological efficacy .

Toxicity Profile

While exploring its biological applications, it is crucial to consider the toxicity profile of this compound. The compound is classified as harmful when ingested and can cause skin irritation, necessitating careful handling in laboratory settings .

Eigenschaften

IUPAC Name |

tert-butyl N-(4-bromopyridin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRRRVCLDPODLJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40470526 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207799-10-8 | |

| Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Boc-amino)-4-bromopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.